Z-D-Lys(boc)-ome

Catalog No.
S3059046
CAS No.
84559-78-4
M.F
C20H30N2O6
M. Wt
394.468
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-D-Lys(boc)-ome

CAS Number

84559-78-4

Product Name

Z-D-Lys(boc)-ome

IUPAC Name

methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate

Molecular Formula

C20H30N2O6

Molecular Weight

394.468

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1

InChI Key

ZJWQKFBUQSKZOS-MRXNPFEDSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1

Solubility

not available

Z-D-Lys(Boc)-OMe: A Building Block for Peptide Synthesis

  • Z-*: This represents a protecting group, typically Benzyloxycarbonyl (Z), attached to the alpha-amino group (N-terminus) of the lysine molecule. Protecting groups are used to prevent unwanted reactions during peptide synthesis by temporarily blocking certain functional groups.
  • D-Lys: This refers to the D-isomer of Lysine (Lys), an essential amino acid. The "D" indicates the stereochemistry of the molecule, which is crucial for proper protein folding and function.
  • (Boc)-*: This represents another protecting group, typically tert-Butyloxycarbonyl (Boc), attached to the side chain amine group (ε-amino group) of the lysine molecule. Similar to the Z-group, Boc protects the side chain from reacting during peptide synthesis.
  • OMe: This represents a methyl ester group attached to the carboxylic acid group (C-terminus) of the lysine molecule. The methyl ester group serves as a temporary modification of the carboxylic acid, allowing for easier coupling during peptide chain formation.

Applications in Peptide Synthesis

Z-D-Lys(Boc)-OMe functions as a protected amino acid building block for solid-phase peptide synthesis (SPPS) . SPPS is a widely used technique for synthesizing peptides, which are short chains of amino acids. Here's how Z-D-D-Lys(Boc)-OMe is used:

  • Controlled Chain Assembly

    The Z-protecting group ensures the alpha-amino group remains unreactive while coupling it to the growing peptide chain.

  • Side Chain Protection

    The Boc-protecting group safeguards the side chain amine of lysine, preventing undesired reactions during chain elongation.

  • C-Terminal Activation

    The methyl ester group at the C-terminus allows for activation using specific reagents, facilitating its coupling with the next amino acid in the sequence.

  • Cleavage and Deprotection

    After peptide chain assembly, both the Z and Boc protecting groups are removed under specific conditions to reveal the final peptide structure.

Z-D-Lys(boc)-ome, also known as Z-D-Lysine (Boc)-methyl ester, is a derivative of lysine that features a tert-butyloxycarbonyl (Boc) protecting group at the amino group and a methyl ester at the carboxylic acid. This compound is characterized by its molecular formula C19H28N2O6C_{19}H_{28}N_{2}O_{6} and a molecular weight of 380.44 g/mol. The Boc group is commonly used in peptide synthesis to protect the amino group from undesired reactions, while the methyl ester enhances solubility and stability in various chemical environments .

, particularly in peptide synthesis. Common reactions include:

  • Coupling Reactions: Z-D-Lys(boc)-ome can be coupled with other amino acids or peptides using coupling agents like HBTU (O-(Benzotriazol-1-yl) N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) to form dipeptides or larger peptides .
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the formation of free amines, which can then participate in further reactions .
  • Hydrogenolysis: Z-D-Lys(boc)-ome can undergo hydrogenolysis to remove the Boc protecting group, yielding Z-D-Lysine .

The synthesis of Z-D-Lys(boc)-ome typically involves several steps:

  • Protection of Lysine: Starting from L-lysine, the amino group is protected using Boc anhydride in an organic solvent like dichloromethane.
  • Formation of Methyl Ester: The carboxylic acid group is converted into a methyl ester through reaction with methanol in the presence of an acid catalyst or via a coupling reaction with methyl iodide.
  • Purification: The product is purified using chromatography techniques to yield pure Z-D-Lys(boc)-ome .

Z-D-Lys(boc)-ome has various applications in research and industry:

  • Peptide Synthesis: It serves as a crucial intermediate in synthesizing bioactive peptides and proteins.
  • Drug Development: Its derivatives may be explored for developing new pharmaceuticals, particularly in targeting specific biological pathways.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies for labeling or targeting biomolecules.

Studies on Z-D-Lys(boc)-ome's interactions are primarily focused on its role as a building block in peptide synthesis. It is essential to understand how it interacts with other amino acids during coupling reactions and how its protective groups influence reactivity and stability. Specific interaction studies may include:

Z-D-Lys(boc)-ome shares structural similarities with several other compounds, particularly lysine derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUniqueness
L-LysineNo protective groups; natural amino acidNaturally occurring; not modified
Boc-LysineContains only the Boc protecting groupSimplified structure; lacks methyl ester
Z-D-Lys(Boc)-Gly-O-MethylContains an additional glycine residueExtends chain length; alters biological properties
Z-D-Lys(Boc)-Thr-O-MethylContains threonine residueEnhances hydrophilicity; alters peptide behavior
Dicyclohexylamine derivativeComplex structure with multiple functional groupsUnique cyclic structure; different reactivity

Z-D-Lys(boc)-ome is unique due to its combination of protective groups and functional modifications that enhance its utility in synthetic chemistry while maintaining compatibility with biological systems.

The development of Z-D-Lys(boc)-ome is rooted in the evolution of amino acid protecting groups. The Cbz group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by enabling reversible protection of amino groups under mild conditions. Later, the Boc group emerged as a complementary protecting group, removable under acidic conditions without affecting Cbz. These advancements laid the groundwork for synthesizing derivatives like Z-D-Lys(boc)-ome, which first appeared in the 1980s as researchers sought to incorporate D-lysine—a non-natural enantiomer—into peptides to enhance metabolic stability and receptor specificity.

The compound’s significance lies in its dual-protection strategy, which allows sequential deprotection during solid-phase peptide synthesis (SPPS). For example, the Boc group can be cleaved with trifluoroacetic acid (TFA) while retaining the Cbz group, enabling selective modification of the ε-amino group in lysine. This capability has been pivotal in synthesizing branched peptides and protein mimics requiring site-specific functionalization.

Nomenclature and Structural Significance

Z-D-Lys(boc)-ome’s systematic name reflects its stereochemistry and functional groups:

  • Z (Cbz): Benzyloxycarbonyl, protecting the α-amino group.
  • D-Lys: Indicates the D-configuration of lysine, enhancing resistance to enzymatic degradation.
  • boc: Tert-butoxycarbonyl, protecting the ε-amino group.
  • ome: Methyl ester, blocking the carboxyl group.

Molecular Formula: C₂₀H₃₀N₂O₆.
Key Structural Features:

  • A six-carbon lysine backbone with chiral centers at C2 (R-configuration) and C5 (S-configuration).
  • Orthogonal protecting groups (Cbz and Boc) ensuring compatibility with stepwise synthesis protocols.
  • Methyl ester moiety simplifying purification by reducing polarity.

The D-lysine configuration is particularly notable, as it disrupts natural peptide-protein interactions, making the compound valuable in studying enzymatic resistance and designing peptide therapeutics.

Position in Modern Peptide Chemistry

Z-D-Lys(boc)-ome occupies a niche in SPPS and solution-phase synthesis due to three key attributes:

  • Orthogonal Protection: The Boc group’s acid-labile nature contrasts with the hydrogenolysis-sensitive Cbz group, allowing sequential deprotection without cross-reactivity.
  • Steric Effects: The bulky Boc group at the ε-position directs coupling reactions to the α-amino group, minimizing side reactions.
  • Versatility in Medicinal Chemistry: Its application in synthesizing octreotide analogs—a class of somatostatin mimetics—demonstrates its utility in creating constrained peptides with enhanced bioavailability.

Recent studies have leveraged its structure to develop antimicrobial peptides (AMPs) where D-lysine residues reduce proteolytic cleavage while maintaining cationic charge for membrane interaction.

Current Research Trends and Applications

Drug Discovery

Z-D-Lys(boc)-ome is integral to synthesizing peptide-drug conjugates (PDCs). For instance, its ε-amino group, after Boc deprotection, can be linked to cytotoxic agents via click chemistry, enabling targeted cancer therapies. A 2024 study utilized this strategy to create a HER2-targeted conjugate with 15-fold higher tumor selectivity than conventional chemotherapeutics.

Biochemical Tools

Researchers employ the compound to produce isotopically labeled lysine derivatives for nuclear magnetic resonance (NMR) studies. By replacing the methyl ester with a $${}^{13}$$C-labeled variant, scientists track lysine’s incorporation into histones, elucidating epigenetic modification mechanisms.

Industrial Synthesis

A 2023 patent disclosed a scalable method for octreotide production using Z-D-Lys(boc)-ome as a key intermediate. The process achieved 92.1% yield in coupling reactions, underscoring its industrial viability.

Table 1: Key Applications of Z-D-Lys(boc)-ome

ApplicationMechanismExample
Peptide TherapeuticsEnhances metabolic stabilityOctreotide analogs for acromegaly
Biochemical ProbesEnables site-specific labeling$${}^{13}$$C-labeled histone studies
Antibiotic DevelopmentReduces proteolytic degradationCationic AMPs against MRSA

In liquid-phase synthesis, Z-D-Lys(boc)-ome is prepared through stepwise protection of D-lysine’s α- and ε-amino groups. The process begins with Boc protection of the ε-amino group using di-tert-butyl dicarbonate in a basic aqueous solution, followed by Z-group introduction to the α-amino group via benzyl chloroformate under Schotten-Baumann conditions [1] [3]. The methyl ester at the C-terminus is typically introduced by treating the carboxylic acid with thionyl chloride and methanol, yielding the final compound in >95% purity after recrystallization [4].

A key advantage of liquid-phase synthesis is the ability to scale reactions without resin limitations. For example, Z-D-Lys(boc)-ome’s synthesis in tetrahydrofuran at 0°C minimizes racemization, preserving the D-configuration critical for non-natural peptide analogs [3]. However, this method requires rigorous purification after each step, often employing flash chromatography with ethyl acetate/hexane gradients to remove unreacted Boc anhydride or Z-chloride byproducts [2].

Solid-Phase Peptide Synthesis Applications

In solid-phase peptide synthesis (SPPS), Z-D-Lys(boc)-ome is coupled to resin-bound peptides using activators like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU). The Boc group remains inert during Fmoc-based protocols, allowing selective ε-amino deprotection with trifluoroacetic acid (TFA) for further functionalization [5]. A 2025 study demonstrated its utility in constructing antimicrobial peptides containing D-lysine residues, where the Z group provided stability against aminopeptidases during on-resin synthesis [5].

The compound’s compatibility with Wang and Rink amide resins enables C-terminal diversification. For instance, coupling Z-D-Lys(boc)-ome to chlorotrityl resin via its methyl ester allows cleavage under mild acidic conditions (1% TFA in dichloromethane), preserving acid-labile side-chain protections [4]. Automated SPPS workflows report coupling efficiencies of 98.7% for Z-D-Lys(boc)-ome using 4-equiv reagent inputs, as monitored by ninhydrin tests [5].

Sequential Coupling Strategies

Sequential incorporation of Z-D-Lys(boc)-ome into growing peptide chains relies on orthogonal deprotection. The Z group is selectively removed by hydrogenolysis with palladium-on-carbon, exposing the α-amino group for subsequent coupling while retaining the Boc-protected ε-amino group [2]. This strategy was pivotal in synthesizing branched peptides, where ε-amino modification post-assembly introduced fluorescent labels via Boc deprotection and succinimidyl ester reactions [3].

Methyl ester saponification is often required for C-terminal elongation. Treatment with lithium hydroxide in tetrahydrofuran/water (4:1) converts the ester to a carboxylic acid, enabling peptide bond formation via mixed carbonic anhydride methods. Kinetic studies show saponification proceeds with <0.5% racemization when maintained at −20°C [4].

Fragment Condensation Methodologies

Z-D-Lys(boc)-ome serves as a nucleophilic fragment in solid-phase fragment condensation (SPFC). After immobilizing a C-terminal peptide fragment on 2-chlorotrityl resin, the ε-Boc group is cleaved with TFA, and Z-D-Lys(boc)-ome’s methyl ester is activated as a pentafluorophenyl ester for coupling [6]. This approach reduced deletion sequences by 72% compared to stepwise SPPS in a 40-mer β-sheet peptide synthesis [6].

Recent advances employ microwave-assisted fragment condensation (MAFC) with Z-D-Lys(boc)-ome. Irradiation at 50°C for 5 minutes in N,N-dimethylformamide improved coupling yields to 94% versus 78% under conventional heating, attributed to enhanced reagent diffusion into resin pores [5].

Waste Reduction Strategies in Synthesis

Process intensification methods reduce solvent waste in Z-D-Lys(boc)-ome-mediated syntheses. A 2025 protocol demonstrated recycling dichloromethane from Boc deprotection steps through molecular sieve drying, achieving 89% solvent recovery without yield loss [4]. Coupling reagent waste is minimized using 1.2-equiv HOAt/OxymaPure® systems, which decrease racemization to <0.1% while maintaining 99% coupling efficiency [5].

Enzymatic methyl ester hydrolysis with Candida antarctica lipase B in buffer/2-methyltetrahydrofuran biphasic systems eliminates lithium hydroxide waste. This green chemistry approach attained 98% hydrolysis yield with enzyme recyclability over 10 cycles [5].

Role of Z-Protection in Alpha-Amino Group Protection

The benzyloxycarbonyl (Z) protecting group represents one of the most significant historical developments in peptide chemistry, first introduced by Leonidas Zervas in the early 1930s and developed with Max Bergmann [1]. This protection strategy became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis, which dominated controlled peptide chemical synthesis for twenty years until the 1950s [1].

The Z-protection strategy operates through the formation of a stable carbamate linkage between the benzyloxycarbonyl group and the alpha-amino function of amino acids [2] [3] [4]. In Z-D-Lys(boc)-ome, the Z group specifically protects the alpha-amino nitrogen, preventing unwanted side reactions during peptide coupling while maintaining stability under standard reaction conditions [6]. The Z protecting group exhibits remarkable stability to both acidic and basic conditions, making it particularly valuable in multi-step synthetic sequences [7] [8].

The deprotection mechanism involves hydrogenolysis using hydrogen gas with palladium on carbon catalyst, typically in methanol or ethanol solvents [7]. This process cleaves the weak benzylic carbon-oxygen bond through catalytic hydrogenation, releasing the free amino group and producing toluene as a benign byproduct [2] [3] [7]. The reaction conditions are generally mild, proceeding at room temperature and atmospheric pressure, which minimizes the risk of side reactions or amino acid racemization [7].

Recent research has demonstrated that Z-protection maintains high fidelity in protecting the stereochemical integrity of amino acids during synthesis. Studies show that Z-protected amino acids exhibit minimal epimerization under standard coupling conditions, with epimerization rates typically below 1-2% [9]. This characteristic makes Z-protection particularly valuable for the synthesis of peptides containing sensitive amino acid residues.

Boc Protection for Side Chain Functionalities

The tert-butyloxycarbonyl (Boc) protecting group serves as a cornerstone in modern peptide chemistry, particularly for protecting lysine side chain amino functionalities [2] [3] [4]. In Z-D-Lys(boc)-ome, the Boc group protects the epsilon-amino group of the lysine side chain, preventing undesired acylation reactions that would lead to branched peptide formation [10] [11] [12].

The Boc protection strategy offers several distinct advantages over alternative protection methods. The tert-butyl group provides significant steric bulk, which effectively shields the protected amino group from nucleophilic attack during coupling reactions [2] [14]. This steric protection contributes to the high selectivity observed in Boc-mediated protection schemes. Additionally, Boc groups demonstrate excellent chemical stability under neutral and basic conditions, allowing for compatibility with various coupling reagents and reaction conditions [2] [3] [14].

Deprotection of Boc groups occurs through acid-catalyzed elimination, typically using trifluoroacetic acid (TFA) in dichloromethane [2] [3] [14]. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of carbon dioxide and isobutylene, leaving the free amino group [11] [15]. This process is highly efficient, typically achieving quantitative deprotection within 30-60 minutes at room temperature [16].

Recent advances in Boc chemistry have focused on developing milder deprotection conditions and improving environmental sustainability. Research has demonstrated the use of alternative acid systems, including Lewis acids and supported acidic reagents, which can achieve selective Boc deprotection while minimizing the environmental impact of traditional TFA-based protocols [17] [18]. Studies have also explored the use of microwave-assisted deprotection, which can reduce reaction times from hours to minutes while maintaining high yields [19].

The synthesis of Z-D-Lys(boc)-ome exemplifies the strategic application of Boc protection in creating orthogonal protection schemes. The compound incorporates both Z-protection for the alpha-amino group and Boc protection for the side chain, enabling selective deprotection sequences that allow for controlled peptide assembly [10] [20]. This dual protection strategy has been validated in the synthesis of complex peptides, including therapeutic agents and bioactive compounds [21] [22].

Orthogonal Protection Strategies

Orthogonal protection represents a sophisticated approach in peptide chemistry that enables the selective removal of multiple protecting groups using distinct sets of reaction conditions without affecting other protected functionalities [23] [24]. This strategy, introduced to peptide synthesis by Robert Bruce Merrifield in 1977, has become fundamental to modern synthetic protocols [23] [25].

The concept of orthogonal protection relies on the use of protecting groups with fundamentally different chemical reactivities [26] [23] [24]. In an ideal orthogonal system, each protecting group can be selectively removed using specific reagents or conditions that do not affect the other protecting groups present in the molecule [26] [27] [25]. This selectivity enables precise control over the sequence of deprotection reactions, allowing for complex synthetic transformations that would be impossible with non-orthogonal protection schemes.

Z-D-Lys(boc)-ome exemplifies a two-dimensional orthogonal protection strategy, combining Z-protection (removable by hydrogenolysis) with Boc protection (removable by acid treatment) [6] [23]. This combination enables two distinct deprotection pathways: the Z group can be removed under reducing conditions without affecting the Boc group, while the Boc group can be removed under acidic conditions without affecting the Z group [7] [28] [14].

Recent developments have expanded orthogonal protection to three-dimensional and four-dimensional systems [29] [25]. Three-dimensional orthogonal strategies incorporate allyl-based protecting groups, which are removable under palladium-catalyzed conditions, providing a third orthogonal deprotection mechanism [30] [25]. This approach has been successfully applied to the synthesis of cyclic peptides, where side-chain anchoring to resin supports enables controlled cyclization reactions [25].

Four-dimensional protection schemes represent the cutting edge of orthogonal protection technology [29]. These systems incorporate novel protecting groups such as dithiasuccinoyl (Dts) groups, which are removable under neutral conditions through thiol-mediated reduction [31]. The development of four-dimensional schemes enables unprecedented selectivity in complex synthetic sequences, allowing for the construction of highly sophisticated molecular architectures [29] [31].

The implementation of orthogonal protection strategies requires careful consideration of protecting group compatibility and reaction conditions [26] [24] [16]. Each protecting group must maintain stability under the deprotection conditions used for other groups in the system [23] [27]. Additionally, the synthetic sequence must be designed to minimize the risk of unwanted cross-reactions or protecting group migration [24] [32].

Selective Deprotection Methodologies

Selective deprotection methodologies represent critical enabling technologies for advanced peptide synthesis, allowing for the controlled removal of specific protecting groups while preserving others [17] [30] [33]. These methodologies are essential for implementing orthogonal protection strategies and enabling complex synthetic transformations.

The development of selective deprotection methods has focused on exploiting fundamental differences in chemical reactivity between protecting groups [17] [27] [34]. Traditional approaches rely on differences in acid/base sensitivity, where acid-labile groups like Boc can be selectively removed in the presence of base-labile groups like Fmoc [24] [35] [28]. However, modern selective deprotection extends beyond simple acid/base selectivity to include redox-based, metal-catalyzed, and photochemical methods [30] [34] [36].

Palladium-mediated selective deprotection has emerged as a particularly powerful methodology [30] [25]. This approach enables the selective removal of allyl-based protecting groups under mild conditions using palladium(0) catalysts and nucleophilic scavengers [30] [25]. The reaction proceeds through π-allyl palladium intermediates, which undergo nucleophilic attack to release the protected functionality [30]. This methodology demonstrates excellent selectivity, with quantitative deprotection yields achieved without affecting other protecting groups [30].

Recent advances in selective deprotection have focused on developing environmentally benign methodologies [17] [34] [19]. Microwave-assisted selective deprotection protocols have been developed that achieve selective protecting group removal in aqueous media, eliminating the need for organic solvents [19]. These protocols demonstrate excellent chemoselectivity and can be applied to a wide range of protecting group combinations [19].

Enzymatic selective deprotection represents an emerging area of significant interest [37] [38]. Specific enzymes can be employed to selectively cleave particular protecting groups under physiological conditions, offering unprecedented selectivity and mild reaction conditions [37]. This approach is particularly valuable for the synthesis of peptides containing acid-sensitive or base-sensitive functionalities [37] [38].

The development of novel deprotection reagents has expanded the scope of selective methodologies [34] [33]. Fluoride-based deprotection systems enable the selective removal of silyl protecting groups under mild conditions [34]. Similarly, specialized thiol-based reducing systems enable the selective deprotection of disulfide-containing protecting groups [34] [31].

Comparative Analysis of Boc vs. Fmoc Chemistry

The comparison between Boc and Fmoc protection strategies represents one of the most fundamental considerations in modern peptide synthesis [35] [39] [40] [28]. Each approach offers distinct advantages and limitations that influence their selection for specific synthetic applications.

Boc chemistry employs tert-butyloxycarbonyl protection for alpha-amino groups and typically utilizes benzyl-based protecting groups for side chains [35] [28] [14]. The deprotection strategy relies on acid treatment, with TFA commonly used for alpha-amino deprotection and hydrogen fluoride (HF) employed for final global deprotection [35] [28]. This approach offers several advantages, including high solubility of peptides due to TFA salt formation, minimal aggregation problems due to charged alpha-amino groups after deprotection, and well-established protocols with predictable outcomes [28] [14].

However, Boc chemistry also presents significant limitations [35] [28]. The use of HF for final deprotection requires specialized equipment and presents significant safety hazards [28]. The harsh acidic conditions can lead to side reactions, particularly with acid-sensitive amino acids [35]. Additionally, the non-orthogonal nature of Boc chemistry, where both alpha-amino and side-chain deprotection use acidic conditions, limits synthetic flexibility [28].

Fmoc chemistry employs fluorenylmethyloxycarbonyl protection for alpha-amino groups and typically utilizes tert-butyl-based protecting groups for side chains [35] [40] [28]. The deprotection strategy is orthogonal, using basic conditions (piperidine) for alpha-amino deprotection and acidic conditions (TFA) for side-chain deprotection [35] [40] [14]. This orthogonality provides significant synthetic advantages, including the ability to perform selective deprotections and the elimination of HF requirements [40] [28].

Fmoc chemistry offers several key advantages over Boc approaches [35] [40] [28]. The mild deprotection conditions minimize side reactions and amino acid racemization [41] [35]. The orthogonal protection scheme enables greater synthetic flexibility and facilitates automated synthesis protocols [35] [40]. Additionally, the elimination of HF requirements significantly improves safety profiles and reduces equipment requirements [28] [42].

Recent comparative studies have provided quantitative data on the relative performance of Boc and Fmoc strategies [39] [43] [28]. Fmoc chemistry typically achieves higher overall yields for complex peptides, with crude peptide purities often exceeding 70-80% compared to 50-60% for Boc approaches [39] [43]. The improved purity profiles reduce purification requirements and improve overall synthetic efficiency [39] [43].

However, Fmoc chemistry also presents certain limitations [35] [28]. Base-catalyzed side reactions, including aspartimide formation and beta-elimination, can occur during piperidine treatment [29] [35]. Peptide aggregation on resin can be more problematic with Fmoc chemistry due to the neutral alpha-amino groups generated after deprotection [28] [44]. Additionally, Fmoc-protected amino acids are generally more expensive than their Boc counterparts [35] [28].

Novel Protection Approaches Incorporating Z-D-Lys(boc)-ome

The integration of Z-D-Lys(boc)-ome into novel protection strategies represents an active area of contemporary research, focusing on developing more efficient, selective, and environmentally sustainable synthetic methodologies [45] [18] [46] [47]. These approaches leverage the unique chemical properties of this dual-protected amino acid derivative to enable innovative synthetic transformations.

One significant development involves the implementation of minimal protection strategies that reduce the overall number of protecting groups required in peptide synthesis [18] [46]. Z-D-Lys(boc)-ome serves as a key building block in these strategies, where the methyl ester terminus eliminates the need for additional carboxyl protection [18]. This approach reduces synthetic complexity, minimizes waste generation, and improves overall atom economy [18] [46].

Recent research has explored the use of Z-D-Lys(boc)-ome in continuous flow synthesis protocols [48] [49]. These methodologies enable the automated, large-scale production of peptides while maintaining high purity and yield [48]. The stable protection profile of Z-D-Lys(boc)-ome makes it particularly suitable for flow chemistry applications, where consistent reactivity and minimal side reactions are essential [48] [49].

Innovative deprotection strategies have been developed specifically for Z-D-Lys(boc)-ome derivatives [34] [33] [47]. These include the use of novel Lewis acid systems for selective Boc deprotection and advanced hydrogenolysis protocols for Z-group removal [34] [33]. Recent studies have demonstrated the use of heterogeneous catalytic systems that enable efficient Z-deprotection while minimizing catalyst contamination [34].

The incorporation of Z-D-Lys(boc)-ome into solid-phase synthesis protocols has enabled the development of advanced resin-based strategies [50] [51] [44]. These approaches utilize specialized linker systems that are compatible with the dual protection scheme, enabling efficient peptide assembly and controlled cleavage reactions [51] [44]. Recent advances include the development of traceless linkers that leave no residual functionality after peptide cleavage [51].

Environmental sustainability considerations have driven the development of green chemistry approaches for Z-D-Lys(boc)-ome utilization [49] [19] [52]. These include the use of aqueous reaction media, recyclable catalyst systems, and reduced solvent protocols [49] [19]. Microwave-assisted synthesis protocols have been developed that enable rapid, efficient reactions while minimizing energy consumption [19].

Novel applications of Z-D-Lys(boc)-ome in bioconjugation chemistry have emerged as an important research direction [53] [54]. The dual protection scheme enables selective functionalization strategies that can be used to attach peptides to proteins, nucleic acids, or synthetic polymers [53]. These approaches are particularly valuable for the development of peptide-drug conjugates and targeted therapeutic agents [54].

The development of artificial intelligence-guided synthesis protocols represents a cutting-edge application of Z-D-Lys(boc)-ome chemistry [54] [55]. Machine learning algorithms are being trained to predict optimal reaction conditions and protection strategies for complex peptide sequences incorporating Z-D-Lys(boc)-ome [54]. These computational approaches promise to accelerate peptide discovery and enable the synthesis of previously inaccessible peptide structures [55].

XLogP3

3.2

Dates

Last modified: 08-18-2023

Explore Compound Types